[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester
Description
[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester is a carbamic acid derivative characterized by a phenyl ring substituted with a 2-aminoethyl group and a tert-butoxycarbonyl (Boc) carbamate. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting enzymes like histone deacetylases (HDACs) . Its structural features—a hydrophobic tert-butyl group and a polar aminoethyl side chain—influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h4-6,9H,7-8,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANDGNGDUKBWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester typically involves the reaction of 3-(2-Amino-ethyl)-phenol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aminoethyl group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carbamate esters. It may also be used in the development of enzyme inhibitors.
Medicine: In medicinal chemistry, [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, which can then exert its therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity makes it suitable for use in various chemical processes, including the manufacture of coatings and adhesives.
Mechanism of Action
The mechanism of action of [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester involves its hydrolysis to release the active aminoethyl phenol. This active compound can interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects: The presence of heterocycles (e.g., isoxazole in ) enhances target selectivity, as seen in HDAC6 inhibitors .
- Synthetic Accessibility : Yields vary significantly; for example, the but-3-ynyl derivative (63%) is synthesized more efficiently than hydroxylamine-containing analogs (20–24.5%) due to reaction complexity .
Enzyme Inhibition and Selectivity
- HDAC6 Inhibition: Compounds with isoxazole substituents (e.g., , compounds 6 and 7) exhibit HDAC6 selectivity, attributed to interactions with the enzyme’s hydrophobic active site . In contrast, the target compound’s aminoethyl group may favor binding to zinc-dependent HDAC isoforms.
- Physostigmine-like Activity: Carbamates with basic side chains (e.g., quaternary ammonium salts in ) show enhanced cholinergic activity compared to tertiary amines. The target compound’s aminoethyl group could similarly potentiate acetylcholine esterase inhibition .
Antimicrobial Properties
- Pyridine-derived carbamates (–8) demonstrate potent activity against S. aureus and E. coli, with MIC values <10 µg/mL. The aminoethyl group in the target compound may confer analogous antimicrobial effects through membrane disruption .
Stability and Reactivity
Physicochemical Properties
| Property | [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester | tert-Butyl (3-amino-4-methylphenyl)carbamate | (2-Amino-benzyl)-carbamic acid tert-butyl ester |
|---|---|---|---|
| Molecular Weight | ~265 g/mol (estimated) | 222.28 g/mol | 222.28 g/mol |
| LogP (Predicted) | ~2.1 | 2.3 | 2.3 |
| Solubility | Moderate in DMSO, low in water | Low in water, high in organic solvents | Similar to target compound |
| Hydrogen Bond Donors | 2 (NH₂ and NHBoc) | 2 | 2 |
Insights :
- The tert-butyl group universally enhances lipid solubility, while polar substituents (e.g., aminoethyl) improve aqueous solubility marginally .
- LogP values correlate with substituent hydrophobicity; methyl groups () slightly increase lipophilicity compared to aminoethyl chains.
Biological Activity
[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester, also known as a carbamate derivative, has garnered attention for its potential biological activities. This compound features an amino group that can interact with active sites of enzymes, potentially influencing various biological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with enzyme active sites. These interactions can lead to the inhibition of enzyme activity, which is crucial in various biochemical processes. The presence of the phenyl ring enhances its binding affinity and specificity towards certain targets.
Biological Activity Overview
The compound has been investigated for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Below is a summary of its biological activities:
Anti-inflammatory Activity
A study demonstrated that derivatives of carbamic acid could inhibit NF-κB, a key transcription factor involved in inflammatory responses. The most potent derivative showed an IC50 value of 2.83 ± 1.76 μM, indicating significant anti-inflammatory potential. This suggests that [3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester may also exhibit similar properties due to structural similarities with effective analogs .
Anticancer Activity
Research indicates that certain carbamate derivatives possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that these compounds can enhance cytotoxicity in cancer models, suggesting a mechanism involving disruption of cellular proliferation pathways . For example, one study reported that a related compound demonstrated better cytotoxicity compared to established chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
